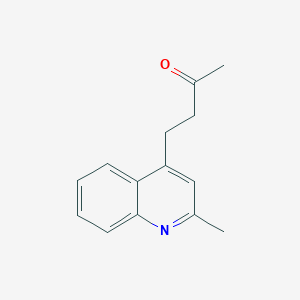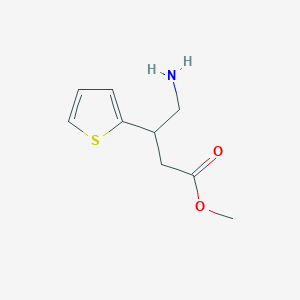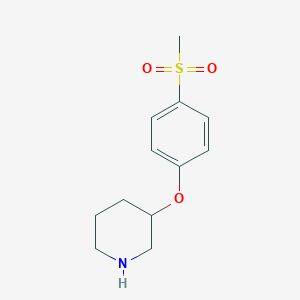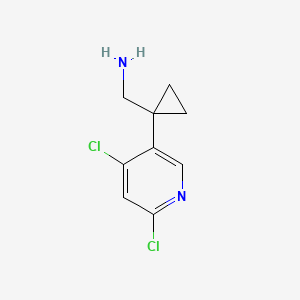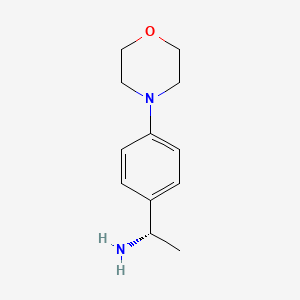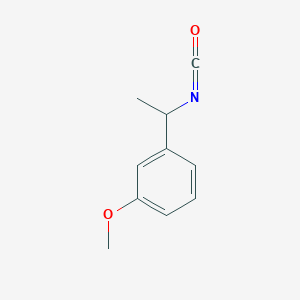
1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a chemical compound with a unique structure that combines a cyclohexanone ring with a tetrazolone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the reaction of cyclohexanone derivatives with azide compounds under controlled conditions. One common method involves the use of acyl hydrazides and α-bromo nitroalkanes to form the tetrazolone ring . The reaction conditions often require mild temperatures and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrazolone ring can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes like 5-lipoxygenase (5-LOX), which plays a role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-hydroxyl-4-oxocyclohexyl) ethyl caffeate: Known for its anti-inflammatory properties.
1,3,4-oxadiazoles: Used in the development of advanced materials and exhibit various biological activities.
Uniqueness
1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is unique due to its combination of a cyclohexanone ring and a tetrazolone moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10N4O2 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
4-(4-oxocyclohexyl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C7H10N4O2/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h5H,1-4H2,(H,8,10,13) |
Clave InChI |
SPDKRJUHCOLHHI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC1N2C(=O)NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



